Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
WAY-620152, also known as Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate, is a chemical compound with the molecular formula C21H20N2O4 and a molecular weight of 364.39 g/mol . It is primarily used as a ligand in drug target research.
Preparation Methods
The synthesis of WAY-620152 involves several steps, starting with the preparation of the quinoline and furan derivatives. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the furan ring: The furan ring is introduced via a cyclization reaction.
Coupling with piperidine: The final step involves coupling the quinoline-furan intermediate with piperidine-4-carboxylate under specific reaction conditions.
Chemical Reactions Analysis
WAY-620152 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: WAY-620152 can undergo nucleophilic substitution reactions, particularly at the quinoline and furan rings.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives .
Scientific Research Applications
WAY-620152 has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: WAY-620152 is investigated for its potential therapeutic effects, particularly in the context of drug discovery and development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-620152 involves its binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
WAY-620152 can be compared with other similar compounds, such as:
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate analogs: These compounds share a similar core structure but may have different substituents.
Quinoline derivatives: These compounds have a quinoline core and are used in various chemical and biological applications.
Furan derivatives: These compounds contain a furan ring and are studied for their chemical reactivity and biological activity.
The uniqueness of WAY-620152 lies in its specific combination of the quinoline and furan rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 1-[2-(furan-2-yl)quinoline-4-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-21(25)14-8-10-23(11-9-14)20(24)16-13-18(19-7-4-12-27-19)22-17-6-3-2-5-15(16)17/h2-7,12-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYIUAMGYYGCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85199782 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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